3,3,3-Trifluoropropanal

Descripción general

Descripción

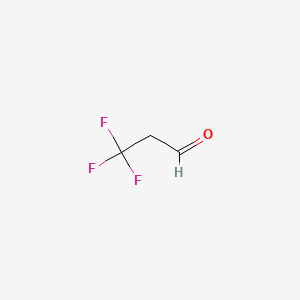

3,3,3-Trifluoropropanal is an organic compound with the molecular formula C3H3F3O. It is a colorless liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in different industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal can be synthesized through several methods. One common approach involves the acetalization of 3,3,3-trifluoropropene using a palladium on carbon (Pd/C) catalyst. This method is efficient and allows for the recycling of the catalyst multiple times without significant deactivation .

Another method involves the reaction of trifluoro-monochloromethane with magnesium metal to form trifluoromethyl magnesium chloride, which then reacts with triethyl orthoformate in an ether solvent to produce this compound . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, safe, and environmentally friendly, with continuous feeding and minimal side reactions .

Análisis De Reacciones Químicas

Types of Reactions: 3,3,3-Trifluoropropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,3,3-trifluoropropionic acid.

Reduction: It can be reduced to form 3,3,3-trifluoropropanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium pentoxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products:

Oxidation: 3,3,3-Trifluoropropionic acid.

Reduction: 3,3,3-Trifluoropropanol.

Substitution: Various fluorinated derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of 3,3,3-trifluoropropanal can be achieved through various methods, including the hydrolytic oxidation of its dimethyl acetal form. This process highlights its utility in organic synthesis and allows for the production of functionalized compounds with trifluoromethyl groups, which are valuable in numerous chemical reactions.

Key Synthesis Method

- Hydrolytic Oxidation : Converts this compound dimethyl acetal into trifluoropropanal through the addition of water and oxidation agents.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its electrophilic nature enables it to participate in various reactions, including:

- Carbon-Carbon Bond Formation : The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of complex organic molecules.

- Synthesis of Fluorinated Compounds : It is utilized in the production of fluorinated derivatives such as imidazoles and benzimidazoles, which are significant in pharmaceuticals and agrochemicals.

Case Studies

- Synthesis of Functionalized Compounds :

- Reactivity Studies :

Mecanismo De Acción

The mechanism of action of 3,3,3-trifluoropropanal involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

3,3,3-Trifluoropropanal can be compared with other similar compounds, such as:

3,3,3-Trifluoropropanol: This compound is the reduced form of this compound and is used in similar applications.

3,3,3-Trifluoropropionic acid: This is the oxidized form and is used in different chemical syntheses.

3,3,3-Trifluoropropene: This is a precursor in the synthesis of this compound and is used in various polymerization reactions.

The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of a wide range of fluorinated compounds, making it a versatile and valuable compound in both research and industrial applications.

Actividad Biológica

3,3,3-Trifluoropropanal is a fluorinated aldehyde with a unique trifluoromethyl group that significantly influences its chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its electrophilic nature and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 116.06 g/mol

- CAS Number : 116586-94-8

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to its electrophilic nature. It can form covalent bonds with nucleophiles, influencing biological pathways at the cellular level.

Target of Action

As a fluorinated compound, it plays a pivotal role in organic synthesis and can interact with various biological macromolecules such as proteins and nucleic acids.

Mode of Action

- Electrophilic Reactions : The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the aldehyde group, allowing it to react with nucleophiles.

- Formation of Adducts : It can form stable adducts with thiols and amines, which may alter their biological functions.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways:

- Cell Signaling : It may impact signaling pathways by modifying protein structures through covalent bonding.

- Gene Expression : The compound could potentially alter gene expression profiles by interacting with transcription factors or other regulatory proteins.

Cellular Effects

The cellular effects of this compound are not extensively studied; however, preliminary findings suggest that it may influence cell function and metabolism:

- Impact on Metabolism : Fluorinated compounds often exhibit altered metabolic pathways due to their unique structure.

- Potential Toxicity : As with many fluorinated compounds, there is a concern regarding toxicity at high concentrations.

Anticancer Activity Evaluation

A study evaluated the anticancer activity of derivatives related to this compound. The derivatives were tested against various cancer cell lines using the National Cancer Institute's NCI-60 DTP Human Tumor Cell Line Screening Program. Results indicated moderate anticancer activity against leukemia and non-small cell lung cancer cell lines at a concentration of M .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,1,1-Trifluoro-2-propanol | CHFO | Alcohol derivative with different reactivity |

| 2-Bromo-3,3,3-trifluoropropene | CHBrF | Precursor in synthetic pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,3-Trifluoropropanal?

- Answer: A common method involves Pd/C-catalyzed acetalization of 3,3,3-trifluoropropene (CAS 675-62-7) with alcohols, followed by acid hydrolysis to yield the aldehyde. This approach is atom-economical and avoids harsh fluorination reagents. Key parameters include reaction temperature (80–100°C) and alcohol stoichiometry .

Q. How should researchers purify this compound to achieve high purity?

- Answer: Fractional distillation under reduced pressure (e.g., 40–60 mmHg) is effective due to the compound’s volatility. For solid derivatives like acetals, recrystallization using hexane/ethyl acetate mixtures improves purity. Monitor purity via GC-MS or ¹⁹F NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer: Use ¹H, ¹³C, and ¹⁹F NMR to confirm structure and purity. Key ¹⁹F NMR shifts for the trifluoromethyl group typically appear at δ -60 to -70 ppm. IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) further validate the molecular formula .

Advanced Research Questions

Q. What catalytic mechanisms drive Pd/C-mediated acetalization of 3,3,3-trifluoropropene?

- Answer: The Pd/C catalyst facilitates oxidative addition of alcohols to the trifluoropropene double bond, forming a π-allyl intermediate. Reductive elimination then produces the acetal. DFT studies suggest the electron-deficient trifluoromethyl group stabilizes transition states, enhancing reaction rates .

Q. How does the trifluoromethyl group influence this compound’s reactivity in nucleophilic additions?

- Answer: The strong electron-withdrawing effect of the -CF₃ group increases the aldehyde’s electrophilicity, accelerating reactions with amines or Grignard reagents. However, steric hindrance from the -CF₃ group can reduce yields in bulky nucleophile reactions. Kinetic studies show a 5–10x rate increase compared to non-fluorinated analogs .

Q. What strategies optimize the synthesis of derivatives like this compound dimethylacetal?

- Answer: Acid-catalyzed condensation (e.g., H₂SO₄ or Amberlyst-15) with methanol under anhydrous conditions achieves >90% yield. Use molecular sieves to remove water and shift equilibrium. Monitor reaction progress via ¹⁹F NMR to detect byproducts like hemiacetals .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer: Apply design of experiments (DOE) to systematically vary parameters (e.g., catalyst loading, solvent polarity). For example, increasing Pd/C loading from 1% to 5% improves acetalization yields by 25%, but excessive loading promotes side reactions. Replicate studies under controlled humidity to address discrepancies in hydrolysis steps .

Q. What are the challenges in quantifying this compound in complex matrices?

- Answer: Derivatization with pentafluorophenylhydrazine enhances GC-MS sensitivity by introducing fluorine-rich tags. Calibrate using internal standards (e.g., 3,3,3-trifluoropropanol) to account for volatility losses. LC-MS/MS with HILIC columns resolves co-eluting fluorinated impurities .

Propiedades

IUPAC Name |

3,3,3-trifluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMIEQASUFFADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073189 | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-40-2 | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.